molecular formula C16H14N4O2S B13623930 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide

Cat. No.: B13623930
M. Wt: 326.4 g/mol
InChI Key: WHYVLGDAUFGAHL-UHFFFAOYSA-N
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Description

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then further functionalized to introduce the cyano and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the benzene sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide

InChI

InChI=1S/C16H14N4O2S/c1-10-5-6-14(16-15(10)11(8-17)9-19-16)20-23(21,22)13-4-2-3-12(18)7-13/h2-7,9,19-20H,18H2,1H3

InChI Key

WHYVLGDAUFGAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)N)C#N

Origin of Product

United States

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